[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures with defined stereochemistry. The complete systematic name is [(2S)-1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol, which precisely describes the molecular architecture and stereochemical configuration. The descriptor "(2S)" indicates the absolute configuration at the second carbon of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. This stereochemical designation is critical for distinguishing this enantiomer from its (2R) counterpart, as the biological and chemical properties can differ significantly between enantiomers.
The systematic name can also be expressed as 2-Pyrrolidinemethanol, 1-(cyclopropylmethyl)-, (2S)-, which follows an alternative International Union of Pure and Applied Chemistry naming convention. This nomenclature emphasizes the pyrrolidine core structure with the methanol substituent at position 2 and the cyclopropylmethyl group attached to the nitrogen atom. The retention of the (2S) stereochemical descriptor ensures unambiguous identification of the specific enantiomer. The cyclopropylmethyl substituent adds considerable structural complexity, as it introduces additional conformational constraints that influence the overall molecular geometry and potential biological activity.
Properties
IUPAC Name |
[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQQGSILHUAQR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol typically involves the following steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a Paal-Knorr pyrrole condensation reaction, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalytic amount of iron (III) chloride.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the pyrrolidinyl ring under basic conditions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form this compound. This can be achieved using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the pyrrolidinyl ring to a more saturated form using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrrolidinyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- Chirality : The presence of a stereocenter at the pyrrolidine nitrogen enhances its biological activity.
Medicinal Chemistry
The unique structure of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol makes it a promising scaffold for drug development. Its chiral nature allows selective interactions with biological targets, which is crucial for therapeutic efficacy.
- Enzyme Inhibition : Research indicates that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition suggests potential therapeutic applications, although further studies are needed to confirm efficacy and mechanisms .
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized in various reactions, including:
- Reduction Reactions : It can be transformed into alcohols or amines.
- Oxidation Reactions : The compound can be oxidized to form ketones or carboxylic acids.
- Substitution Reactions : Useful for forming alkyl halides .
Biological Studies
The compound is employed in studies focusing on enzyme mechanisms and protein-ligand interactions. Understanding these interactions is vital for optimizing its use in drug development .
Case Study 1: Inhibition of Monoamine Oxidase B
A study investigated the inhibitory effects of this compound on MAO-B. The findings suggested that the compound could potentially slow down the progression of neurodegenerative diseases by reducing the breakdown of neurotransmitters .
Case Study 2: Synthesis of Bioactive Compounds
In another research project, this compound was used as a precursor to synthesize g-secretase inhibitors, which are crucial in Alzheimer's disease research. The synthesis involved multiple steps, highlighting the compound's utility in creating biologically active molecules .
Mechanism of Action
The mechanism of action of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two amino alcohols from Schedule 2B11 ():
2-(N-Methyl-N-propylamino)ethanol (C₆H₁₅NO, exact mass: 117.19)
Key Structural Differences :
- Ring System vs. Linear Chains: The target compound contains a rigid pyrrolidine ring and cyclopropane group, introducing ring strain and stereochemical complexity. In contrast, the Schedule 2B11 compounds are linear amino alcohols with alkyl side chains (methyl, ethyl, propyl).
Biological Activity
[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural properties and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₉H₁₇NO
- CAS Number : 1359821-85-4
- Molecular Weight : 157.24 g/mol
This compound features a cyclopropylmethyl group attached to a pyrrolidine ring, which is further connected to a hydroxymethyl group. The unique cyclopropyl structure introduces strain that can enhance reactivity and selectivity in biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its potential inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with these conditions .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Monoamine Oxidase Inhibition :
- Antinociceptive Activity :
- Neuroprotective Studies :
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved properties?
- Methodology : Synthesize analogs with modified cyclopropane substituents (e.g., ethyl or phenyl) or pyrrolidine ring substitutions. Compare logP, solubility, and bioactivity using cheminformatics tools. Reference SAR data for 1-(cyclopropylmethyl)pyrrolidin-2-one derivatives .
Contradictions and Validation
- Stereochemical Discrepancies : Patents in and report varying TLC Rf values for similar compounds. Cross-validate using chiral columns and computational modeling to resolve ambiguities.
- Toxicity Data : While focuses on methanol toxicity, extrapolate principles to design acute toxicity studies (OECD 423) for this compound, focusing on neurobehavioral endpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
